molecular formula C10H7FN2O4 B12289820 2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic Acid

2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic Acid

Cat. No.: B12289820
M. Wt: 238.17 g/mol
InChI Key: QZJYFUIZRSGDHR-UHFFFAOYSA-N
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Description

2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic acid is an organic compound with the molecular formula C10H7FN2O4 and a molecular weight of 238.17 g/mol. This compound is characterized by the presence of a cyano group, a fluoro-substituted phenyl ring, and a nitro group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic acid typically involves the reaction of 2-fluoro-5-nitrobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Amino derivative: From the reduction of the nitro group.

    Amine derivative: From the reduction of the cyano group.

    Substituted derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic acid is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals targeting specific pathways.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the nitro and fluoro groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(2-fluoro-4-nitrophenyl)propionic acid
  • 2-Cyano-3-(2-chloro-5-nitrophenyl)propionic acid
  • 2-Cyano-3-(2-bromo-5-nitrophenyl)propionic acid

Uniqueness

2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic acid is unique due to the presence of both a fluoro and a nitro group on the phenyl ring. This combination provides distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C10H7FN2O4

Molecular Weight

238.17 g/mol

IUPAC Name

2-cyano-3-(2-fluoro-5-nitrophenyl)propanoic acid

InChI

InChI=1S/C10H7FN2O4/c11-9-2-1-8(13(16)17)4-6(9)3-7(5-12)10(14)15/h1-2,4,7H,3H2,(H,14,15)

InChI Key

QZJYFUIZRSGDHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CC(C#N)C(=O)O)F

Origin of Product

United States

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